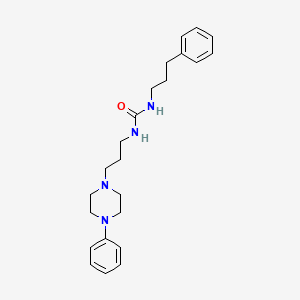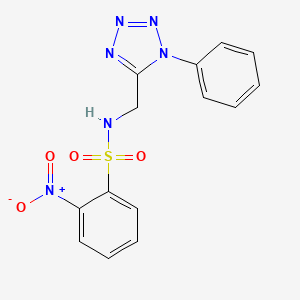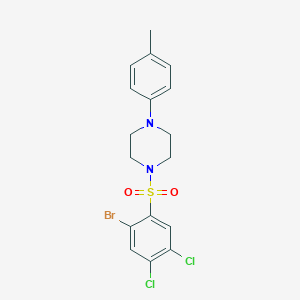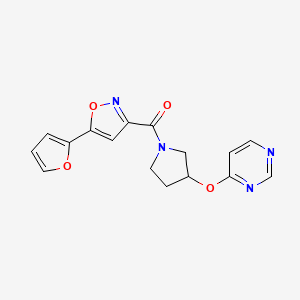
1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea, commonly known as PPDU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. PPDU is a urea derivative that belongs to the class of compounds known as piperazine derivatives.
Applications De Recherche Scientifique
Urease Inhibitors for Medical Applications
Urease inhibitors, including urea derivatives, are explored for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. The search for effective urease inhibitors aims to provide alternative treatments with fewer side effects compared to existing drugs. Urea derivatives are significant in this research due to their inhibitory activity against urease, highlighting their therapeutic potential in managing infections related to urease activity (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
Urea biosensors are developed to detect and quantify urea concentration, crucial for diagnosing various health conditions like renal failure and liver diseases. Research in this area focuses on employing enzymes like urease (Urs) as bioreceptor elements in biosensors. Advances in materials science, such as the use of nanoparticles and conducting polymers, have enhanced the sensitivity and specificity of urea biosensors, demonstrating their importance in medical diagnostics and environmental monitoring (Botewad et al., 2021).
Ureas in Drug Design
Ureas, including specific derivatives, play a crucial role in drug design due to their unique hydrogen-binding capabilities. They are incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead compounds. Research in this domain has identified various urea derivatives as modulators of biological targets, confirming the significance of the urea moiety in medicinal chemistry. This emphasizes the potential of urea and its derivatives in the development of new therapeutic agents (Jagtap et al., 2017).
Environmental and Agricultural Applications
In the context of agriculture and environmental science, urea derivatives are investigated for their role in urease inhibition to reduce ammonia volatilization from urea-based fertilizers. This research aims to enhance the efficiency of urea fertilizers, minimizing nitrogen loss and environmental impact. The development of urease inhibitors is crucial for improving agricultural productivity and sustainability, indicating another significant application area for urea derivatives (Cantarella et al., 2018).
Propriétés
IUPAC Name |
1-[3-(4-phenylpiperazin-1-yl)propyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c28-23(24-14-7-11-21-9-3-1-4-10-21)25-15-8-16-26-17-19-27(20-18-26)22-12-5-2-6-13-22/h1-6,9-10,12-13H,7-8,11,14-20H2,(H2,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRHRUDSMVSHRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NCCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403033.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2403038.png)
![2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2403039.png)




![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol](/img/structure/B2403047.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2403049.png)
![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)
![2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide](/img/structure/B2403051.png)


